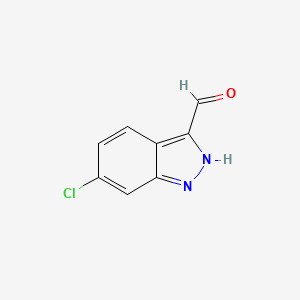

6-Chloro-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQELBDVPJNKBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622748 | |

| Record name | 6-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-37-9 | |

| Record name | 6-Chloro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-1H-INDAZOLE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbaldehyde: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a crucial intermediate in the field of medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole ring fused to a chlorobenzene ring, combined with the reactive aldehyde functionality at the 3-position, makes it a prized scaffold for the synthesis of complex molecules, particularly kinase inhibitors. The indazole core is recognized as a bioisostere of indole and is adept at forming critical hydrogen bond interactions within the active sites of proteins, a key feature in the design of targeted therapeutics.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, offering a technical resource for professionals in drug discovery and development.

Core Chemical and Physical Properties

The foundational properties of this compound are summarized below. While some experimental values are not widely published, data from closely related analogs and predicted values provide a reliable profile for this compound.

| Property | Value | Source(s) |

| CAS Number | 885521-37-9 | |

| Molecular Formula | C₈H₅ClN₂O | [2][3] |

| Molecular Weight | 180.59 g/mol | [2][3] |

| Appearance | Red to reddish-brown solid | [4] |

| Melting Point | No experimental data available. For comparison, the 5-chloro isomer melts at 216 °C[5], and the 6-bromo isomer melts at 229 °C[5]. | |

| Boiling Point | 391.7 ± 22.0 °C (Predicted) | [4] |

| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.86 ± 0.40 (Predicted) | [4] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Although a complete public dataset for this specific isomer is scarce, the expected spectral features can be inferred from extensive data available for its isomers and analogs, such as 5-chloro-1H-indazole-3-carboxaldehyde and 6-bromo-1H-indazole-3-carboxaldehyde.[5]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around δ 10.2 ppm), the indazole N-H proton (a broad singlet, typically > δ 13 ppm), and three aromatic protons on the benzene ring, with chemical shifts and coupling constants dictated by the 6-chloro substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon around δ 187 ppm. Additional signals will correspond to the eight carbons of the bicyclic system.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde, typically in the range of 1660-1690 cm⁻¹. A broad N-H stretching band is also expected around 3200-3300 cm⁻¹. For comparison, the 5-chloro isomer shows key peaks at 3243 (N-H) and 1659 (C=O) cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the [M-H]⁻ ion, the calculated m/z is 179.0012, which has been experimentally confirmed for the 5-chloro isomer.

Synthesis of this compound

The most efficient and widely applicable method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[5] This transformation proceeds via a multistep pathway involving the nitrosation at the C3 position of the indole, rearrangement, and ring-closure to form the indazole ring system. Direct formylation of the indazole core at the C3 position via methods like the Vilsmeier-Haack reaction is generally ineffective.

Experimental Protocol: Nitrosation of 6-Chloroindole

This protocol is adapted from the general procedure described by Boiteau et al. for the synthesis of halogenated 1H-indazole-3-carboxaldehydes, which consistently provides high yields.[5]

Materials:

-

6-Chloroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aq.)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask maintained at 0 °C under an inert atmosphere (e.g., Argon), prepare a nitrosating mixture by slowly adding 2 N aqueous HCl (2.7 equivalents) to a solution of sodium nitrite (8 equivalents) in deionized water and DMF. Stir for 10 minutes.

-

In a separate flask, dissolve 6-chloroindole (1 equivalent) in DMF.

-

Using a syringe pump, add the solution of 6-chloroindole to the cold nitrosating mixture over a period of 2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary; for similar bromo- and fluoro-substituted indoles, times range from 2 to 5 hours at room temperature or with gentle heating (e.g., 50 °C).[5]

-

Upon completion, quench the reaction with water and extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield this compound.

Caption: Key reactions of the 3-carbaldehyde group.

-

Reductive Amination: The aldehyde can be readily converted into secondary or tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a cornerstone reaction for introducing diverse side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides or phosphonate carbanions provides access to a variety of alkene derivatives, extending the carbon skeleton. * Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) followed by further transformations is a common strategy. * Cyclocondensation Reactions: The aldehyde can participate in reactions to form new heterocyclic rings fused or attached to the indazole core, such as oxazoles, thiazoles, or benzimidazoles. * Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, which can be used for further functionalization.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors. [1]Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the indazole N-H group to act as a hydrogen bond donor mimics the function of the indole N-H in many ATP-competitive inhibitors.

This compound is a valuable starting material for building libraries of potential kinase inhibitors. While it is not a direct precursor to some of the most well-known indazole-based drugs like Axitinib or Pazopanib (which are synthesized from different indazole intermediates), it serves as a key building block for novel inhibitors targeting various kinases. [6][7]

Case Study: Scaffold for Kinase Inhibitor Development

The general strategy for utilizing this compound in kinase inhibitor synthesis involves derivatizing the 3-position aldehyde to introduce a group that can occupy the hydrophobic pocket of the kinase active site.

Workflow: From Building Block to Bioactive Molecule

-

Starting Material: this compound provides the core indazole pharmacophore.

-

Key Transformation: A reaction, such as reductive amination, is performed on the aldehyde to append a carefully selected side chain (R-group). This R-group is designed to interact with specific amino acid residues in the target kinase.

-

Lead Compound: The resulting 3-substituted 6-chloro-1H-indazole serves as a lead compound for biological evaluation.

-

Screening & Optimization: The compound is tested in kinase inhibition assays. Structure-activity relationship (SAR) studies are then conducted by synthesizing analogs with different R-groups to optimize potency and selectivity.

Caption: Drug discovery workflow using the indazole scaffold.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2][4]* Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection). [2]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [4]

Conclusion

This compound is a high-value synthetic intermediate whose importance in modern drug discovery is well-established. Its straightforward synthesis from 6-chloroindole and the versatility of its aldehyde functionality provide medicinal chemists with a robust platform for generating diverse molecular architectures. As the demand for novel, selective kinase inhibitors continues to grow, the utility of this and related indazole building blocks is set to expand, solidifying its role as a key component in the development of next-generation targeted therapies.

References

-

Boiteau, J.-G., De la Torre, A., Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. Available at: [Link]

- Wiley-VCH. (2007). Supporting Information for an undisclosed article.

- Google Patents. (2015). US9163007B2 - 5-substituted indazoles as kinase inhibitors. This patent describes the use of indazole scaffolds in the development of kinase inhibitors.

- Benchchem. A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. This technical guide discusses synthetic routes to the kinase inhibitor Pazopanib.

- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.

-

Boiteau, J.-G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]

-

Boiteau, J.-G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

-

PubChemLite. Entry for this compound. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rroij.com [rroij.com]

- 3. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]

- 4. 1H-Indazole-3-carboxaldehyde, 6-chloro- price,buy 1H-Indazole-3-carboxaldehyde, 6-chloro- - chemicalbook [chemicalbook.com]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of 6-Chloro-1H-indazole-3-carbaldehyde

An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic aldehyde that serves as a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The indazole scaffold is a well-recognized "pharmacophore," a structural feature common in many biologically active compounds, including several approved drugs for oncology.[1] This is largely because the indazole ring system is a bioisostere of indole, allowing it to interact with a wide range of biological targets, notably protein kinases.[2]

The presence of a reactive aldehyde group at the 3-position and a chloro-substituent at the 6-position makes this molecule a versatile building block. The aldehyde provides a synthetic handle for diversification through reactions like condensation, oxidation, reduction, and Wittig-type reactions. The chloro group modifies the electronic properties of the indazole ring and can serve as a site for further cross-coupling reactions. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, synthesis, reactivity, and analytical methodologies for this compound, offering field-proven insights for its application in research and drug development.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These properties are critical for determining appropriate solvents, storage conditions, and reaction parameters. The predicted values are derived from computational models and provide reliable estimates for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 885521-37-9 | [3][4] |

| Molecular Formula | C₈H₅ClN₂O | [3][5][6] |

| Molecular Weight | 180.59 g/mol | [3][6][7] |

| Appearance | Red to reddish-brown solid | [3][8] |

| Boiling Point | 391.7 ± 22.0 °C (Predicted) | [3][8] |

| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [3][8] |

| pKa | 10.86 ± 0.40 (Predicted) | [3][8] |

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound. Below is a summary of expected data from key analytical techniques, based on analyses of closely related analogs.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the three aromatic protons on the bicyclic ring. The aldehyde proton signal is characteristically downfield.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals, including a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (δ) ppm | Predicted ¹³C Chemical Shift (δ) ppm | Rationale / Notes |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.1 | ~185.0 | The aldehyde proton and carbon are highly deshielded. Analogous to 6-nitro-1H-indazole-3-carbaldehyde.[2] |

| N-H | ~14.0 (broad) | N/A | The acidic N-H proton of the indazole ring typically appears as a broad singlet at a very low field. |

| C3-Carbon | N/A | ~138.0 | Carbon to which the aldehyde is attached. |

| C4-H / C4 | ~8.1 | ~123.0 | Aromatic proton adjacent to the fused ring junction. Data inferred from similar 6-chloro-indazoles.[9] |

| C5-H / C5 | ~7.4 | ~122.0 | Aromatic proton ortho to the chlorine atom.[9] |

| C6-Carbon | N/A | ~130.0 | Carbon bearing the chloro-substituent. |

| C7-H / C7 | ~7.8 | ~112.0 | Aromatic proton between the chlorine and the N-H group.[9] |

| C3a (bridgehead) | N/A | ~124.0 | Fused ring carbon. |

| C7a (bridgehead) | N/A | ~141.0 | Fused ring carbon adjacent to the N-H. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will produce a distinct molecular ion peak.

-

Expected [M+H]⁺: 181.0166 (for C₈H₆ClN₂O⁺)

-

Isotopic Pattern: A characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=C and C=N Stretches (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ region.

Synthesis and Reactivity

Synthesis Workflow

A robust and general method for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole derivative, followed by rearrangement.[10] This approach avoids harsh conditions and is often high-yielding.

Caption: General synthesis workflow for this compound.

Causality Behind Experimental Choices: The nitrosation of indoles is an effective pathway to indazole-3-carboxaldehydes.[10] Using sodium nitrite in an acidic medium generates nitrous acid in situ, which acts as the electrophile. The reaction is performed at low temperatures (0-5 °C) because the N-nitroso intermediate is often unstable. The subsequent acid-catalyzed rearrangement yields the thermodynamically stable indazole ring system. This method is often preferred for its operational simplicity and the availability of starting materials.

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. Understanding these reactive sites is key to designing synthetic routes for novel drug candidates.

Caption: Potential reactivity pathways for this compound.

Analytical Protocols for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard, self-validating systems for this purpose.

Protocol: Purity Determination by HPLC-UV

This protocol provides a reliable method for routine purity assessment.

-

Sample Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. Dilute to a working concentration of ~20 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. The protocol is validated by the sharpness and symmetry of the peak for the pure standard.

This protocol is adapted from established methods for the analysis of similar nitroaromatic compounds, which are known to be robust and reliable.[11]

Applications in Medicinal Chemistry

The indazole core is a privileged scaffold in modern drug discovery, particularly for the development of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.

This compound serves as a key building block for creating libraries of novel indazole-based compounds. For instance, derivatives of the closely related 3-chloro-6-nitro-1H-indazole have been synthesized and shown to possess potent antileishmanial activity, demonstrating the therapeutic potential of this scaffold.[12] The aldehyde functionality allows for the strategic introduction of various side chains and functional groups designed to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

-

Hazard Classification (GHS): [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Safe Handling:

-

Storage:

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and the biological relevance of its core indazole structure make it an attractive starting point for the development of novel therapeutics. This guide provides the foundational technical knowledge required for researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

-

PubChem. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669. PubChem. Available from: [Link].

-

Supporting Information. General Procedure for the Synthesis of 1H-Indazoles. Available from: [Link].

-

Supporting Information. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Available from: [Link].

-

PubChem. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068. PubChem. Available from: [Link].

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Royal Society of Chemistry. Available from: [Link].

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link].

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [No Source Title Provided]. Available from: [Link].

-

Sunway Pharm Ltd. This compound. Sunway Pharm Ltd. Available from: [Link].

-

Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Taylor & Francis Online. Available from: [Link].

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link].

-

PubChem. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864. PubChem. Available from: [Link].

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available from: [Link].

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available from: [Link].

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available from: [Link].

-

RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Available from: [Link].

-

Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. Available from: [Link].

- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. Google Patents.

-

[No Source Title Provided]. Available from: [Link].

-

ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available from: [Link].

-

Chemsrc. 6-Hydroxy-1H-indazole-3-carbaldehyde | CAS#:885520-11-6. Chemsrc. Available from: [Link].

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1H-Indazole-3-carboxaldehyde, 6-chloro- price,buy 1H-Indazole-3-carboxaldehyde, 6-chloro- - chemicalbook [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 6-CHLORO-3-(1H)INDAZOLE CARBOXALDEHYDE [chemicalbook.com]

- 6. This compound - CAS:885521-37-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

A Guide to the Definitive Structure Elucidation of 6-Chloro-1H-indazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the unambiguous structure elucidation of 6-Chloro-1H-indazole-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a mere recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques. We will explore the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy forms a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic intermediates.

Foundational Strategy: From Molecular Formula to Structural Hypotheses

The primary objective in any structure elucidation is to systematically reduce uncertainty. We begin not with a single technique, but with a multi-pronged approach to establish the fundamental characteristics of the molecule. The logical starting point is the determination of the molecular formula and the degree of unsaturation, which immediately provides a quantitative measure of the rings and/or multiple bonds present.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before delving into the atomic connectivity, we must first know the elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula. For a chlorinated compound, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) serves as an immediate validation point.

-

Expected Outcome: The molecular formula for this compound is C₈H₅ClN₂O[1]. HRMS (ESI+) would be expected to show a protonated molecular ion [M+H]⁺. The presence of a prominent peak at M+2 with approximately one-third the intensity of the M peak is a crucial diagnostic signature for a monochlorinated compound.

Degree of Unsaturation

With a confirmed molecular formula (C₈H₅ClN₂O), the degree of unsaturation (DoU) can be calculated to guide the subsequent analysis.

-

Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: DoU = 8 - (5/2) - (1/2) + (2/2) + 1 = 7

A DoU of 7 suggests a highly unsaturated system, consistent with an aromatic bicyclic structure (like indazole, which accounts for 5 degrees) plus additional unsaturation from the aldehyde (1 degree) and the remaining C=C bonds.

Elucidating the Molecular Architecture: A Spectroscopic Triad

With the molecular formula established, the next phase involves mapping the functional groups and the carbon-hydrogen framework. This is achieved through the synergistic use of IR and a suite of NMR experiments.

Functional Group Identification: Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides a rapid and non-destructive method for identifying key functional groups based on their characteristic vibrational frequencies. This allows for the initial confirmation of the aldehyde and the N-H moiety of the indazole ring.

Table 1: Predicted IR Absorption Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale & References |

|---|---|---|---|

| N-H Stretch | Indazole N-H | 3300 - 3100 (broad) | Characteristic of N-H stretching in heterocyclic rings.[2][3] |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Typical for sp² C-H bonds in the aromatic system. |

| C=O Stretch (Aldehyde) | -CHO | ~1670 | Conjugation with the indazole ring lowers the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹).[2] |

| C=C & C=N Stretches | Aromatic Ring | 1620 - 1450 | Multiple bands corresponding to the vibrations of the fused ring system. |

Mapping the Core Structure: 1D and 2D NMR Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A logical progression from 1D to 2D experiments allows for the systematic assembly of the molecular puzzle. For clarity, the standard indazole numbering system is used.

One-dimensional NMR provides the initial inventory of protons and carbons. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Position | Atom | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale & Analogous Data |

|---|---|---|---|---|---|

| 1 | N-H | >14.0 | br s | - | Highly deshielded due to hydrogen bonding and acidic nature.[2] |

| 3 | - | - | - | ~143.5 | Carbon bearing the aldehyde, deshielded.[2] |

| 3a | - | - | - | ~122.0 | Bridgehead carbon. |

| 4 | C-H | ~8.15 | d | ~124.0 | Deshielded by proximity to the pyrazole ring and aldehyde. |

| 5 | C-H | ~7.40 | dd | ~121.0 | Coupled to both H-4 and H-7. |

| 6 | C-Cl | - | - | ~135.0 | Carbon bearing the electron-withdrawing chlorine atom.[2] |

| 7 | C-H | ~7.80 | d | ~113.0 | deshielded by the pyrazole nitrogen. |

| 7a | - | - | - | ~141.0 | Bridgehead carbon adjacent to N1.[2] |

| Aldehyde | -CHO | ~10.20 | s | ~187.5 | Characteristic aldehyde region.[2] |

While 1D NMR provides the parts list, 2D NMR reveals how they are connected. The strategic application of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.

-

Insight Gained: COSY will reveal the connectivity of the aromatic protons. A clear cross-peak will be observed between H-4 and H-5, and another between H-5 and H-7, confirming their positions on the benzene portion of the indazole ring. The aldehyde proton and the N-H proton will appear as singlets with no correlations, confirming their isolation from other proton spin systems.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation).

-

Insight Gained: HSQC provides definitive C-H assignments. For example, the proton signal at ~8.15 ppm will show a cross-peak to the carbon signal at ~124.0 ppm, confirming this pair as C4-H4. This is repeated for all protonated carbons (C4, C5, C7, and the aldehyde CH). This technique is invaluable for distinguishing between quaternary carbons (C3, C3a, C6, C7a) and CH groups in the ¹³C spectrum.[4]

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over two to three bonds.

-

Insight Gained: HMBC connects the molecular fragments. Key expected correlations that would definitively confirm the structure include:

-

Aldehyde to Ring: The aldehyde proton (~10.20 ppm) will show a correlation to the C3 carbon (~143.5 ppm), confirming its attachment point.

-

Confirming Substitution Pattern: The H-7 proton (~7.80 ppm) will show correlations to C5 and C6. Crucially, the H-5 proton (~7.40 ppm) will also show a correlation to C6, pinpointing the location of the chlorine atom.

-

Bridging the Rings: The H-4 proton (~8.15 ppm) will show a key correlation to the bridgehead carbon C7a, linking the benzene ring to the pyrazole ring. Similarly, the N-H proton will show correlations to C3, C3a, and C7a.

-

-

The Integrated Elucidation Workflow

The power of this methodology lies not in any single experiment, but in their logical integration. The following workflow illustrates how data from each step informs the next, leading to a single, validated structure.

Caption: Integrated workflow for structure elucidation.

Self-Validating Experimental Protocols

The trustworthiness of any elucidation rests on the quality of the data. The following are standard operating procedures designed for acquiring high-fidelity data.

Protocol: Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol.

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Method: Infuse the sample solution directly at a flow rate of 5-10 µL/min.

-

Parameters:

-

Ionization Mode: Positive (to form [M+H]⁺).

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Data Acquisition: Acquire data for 1-2 minutes. Perform internal calibration to ensure mass accuracy below 5 ppm.

-

-

Validation: Confirm the presence of the [M+H]⁺ peak and the [M+2+H]⁺ isotopic peak with a ~3:1 intensity ratio. Match the observed accurate mass to the theoretical mass of C₈H₆ClN₂O⁺.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Validation: Data must be internally consistent. For example, every proton signal (except exchangeable protons like N-H) must have a corresponding cross-peak in the HSQC spectrum. The connectivity established by COSY and HMBC must not contradict the molecular formula or degree of unsaturation.

Data Integration: A Visual Confirmation

The final step is to visualize the key correlations that lock the structure in place. The HMBC experiment is paramount for this task, as it bridges all the constituent parts of the molecule.

Caption: Key 2- and 3-bond HMBC correlations.

Conclusion

The structure elucidation of this compound is a paradigmatic example of modern analytical chemistry. It demonstrates that absolute certainty in chemical structure is not derived from a single piece of evidence, but from the convergence of multiple, orthogonal datasets. By following a logical workflow—from establishing the molecular formula with HRMS to identifying functional groups with IR and meticulously mapping the atomic framework with a suite of 1D and 2D NMR experiments—one can build an unshakeable, self-validating case for the correct structure. This integrated approach ensures the scientific integrity required for advancing research and development in the pharmaceutical sciences.

References

-

Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13254-13264. Available at: [Link]

-

Hikichi, S., et al. (2007). Supporting Information for A General and Facile Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition. Available at: [Link]

-

Passos, M. S., et al. (2018). Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3). ResearchGate. Available at: [Link]

-

Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Available at: [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

-

Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]

-

Structure elucidation. Taylor & Francis Online. Available at: [Link]

-

Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. Available at: [Link]

-

Eliel, E. L., & Wilen, S. H. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Organic Chemistry - Structure Elucidation. (2020). YouTube. Available at: [Link]

-

Kreck, M., & Mosandl, A. (2003). Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers. Journal of Agricultural and Food Chemistry, 51(9), 2722–2726. Available at: [Link]

-

HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

-

Mal, D.R. (2013). Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. Available at: [Link]

-

Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. ResearchGate. Available at: [Link]

Sources

- 1. 6-CHLORO-3-(1H)INDAZOLE CARBOXALDEHYDE [chemicalbook.com]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Introduction: The Structural Significance of 6-Chloro-1H-indazole-3-carbaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Chloro-1H-indazole-3-carbaldehyde

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Indazole derivatives are renowned for their diverse pharmacological activities, often acting as bioisosteres of indoles in mimicking interactions with biological targets.[1] The presence of a reactive carbaldehyde group at the C-3 position and a chloro-substituent on the benzene ring makes this molecule a versatile precursor for the synthesis of a wide array of more complex, polyfunctionalized 3-substituted indazoles, which are frequently investigated as kinase inhibitors.[2]

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous confirmation of the molecular structure of such compounds in solution. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental best practices, and the underlying principles that govern the observed chemical shifts and coupling constants.

Theoretical Framework for NMR Analysis

The NMR spectrum of this compound is dictated by its unique electronic and structural features. Understanding these features is crucial for accurate spectral assignment.

-

Tautomerism: In solution, indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. For unsubstituted and many substituted indazoles, experimental and computational data confirm that the 1H-tautomer is the thermodynamically more stable form, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO).[3] This guide will proceed with the analysis based on the predominant 1H-tautomer.

-

Electronic Effects: The molecule's electron distribution is heavily influenced by three key components:

-

Indazole Ring System: A fused aromatic system where the electron-donating pyrrolic nitrogen (N1) and the electron-withdrawing pyridinic nitrogen (N2) modulate the electron density of the entire scaffold.

-

Aldehyde Group (-CHO): A strongly electron-withdrawing and anisotropic group at C-3, which significantly deshields the adjacent C-3 carbon and the aldehyde proton (H-3).

-

Chloro Group (-Cl): An electronegative, electron-withdrawing group at C-6 that also exerts a deshielding effect on nearby protons and carbons, primarily H-5 and H-7.

-

These combined effects result in a characteristic pattern of signals in both the ¹H and ¹³C NMR spectra, allowing for precise structural confirmation.

Experimental Methodology

The protocol described herein represents a robust, self-validating system for acquiring high-quality NMR data for this compound.

Sample Preparation

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound due to its excellent solubilizing power for polar heterocyclic compounds and its ability to slow the exchange rate of the N-H proton, often allowing for its observation as a broad singlet.

Protocol:

-

Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

-

Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

NMR Data Acquisition Workflow

Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

Caption: Key ¹H-¹H coupling relationships in the aromatic region.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unequivocal evidence for the structure of this compound. The characteristic chemical shifts of the aldehyde, N-H, and aromatic protons, combined with the specific splitting patterns (doublet of doublets for H-5), create a unique spectral fingerprint. The ¹³C NMR data complements this by confirming the presence of all eight carbon atoms in their distinct electronic environments. This guide serves as a foundational reference for researchers, enabling confident identification and quality assessment of this important synthetic intermediate.

References

-

Elguero, J., Fruchier, A., & Pellegrin, V. (2016). ¹³C NMR of indazoles. ResearchGate. Available at: [Link]

-

Ibeas, S., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Dounay, A. B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

Sources

Solubility profile of 6-Chloro-1H-indazole-3-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-1H-indazole-3-carbaldehyde in Organic Solvents

Abstract

This compound is a pivotal intermediate in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents, notably kinase inhibitors. A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its physicochemical properties. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring reproducible and accurate results. This document is intended to serve as a practical resource for researchers, enabling them to streamline process development and optimize experimental conditions.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a chemical compound is a fundamental physical property that dictates its behavior in a given solvent system. For a synthetic building block like this compound, solubility data is not merely academic; it has profound practical implications for:

-

Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction medium is essential for achieving optimal reaction rates and yields.

-

Purification Strategies: The choice of solvents for crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities at varying temperatures.

-

Analytical Method Development: Solubility in appropriate solvents is crucial for preparing samples for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Formulation and Drug Delivery: In later stages of drug development, the solubility of active pharmaceutical ingredients (APIs) and their intermediates influences the choice of formulation strategies.

This guide will first delve into the predicted solubility of this compound based on its molecular structure and then provide a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility

The molecular structure of this compound offers key insights into its likely solubility characteristics.

Molecular Structure:

-

Polarity: The presence of a carbonyl group (C=O), an indazole ring system with two nitrogen atoms, and a chlorine atom imparts a significant degree of polarity to the molecule.

-

Hydrogen Bonding: The N-H group in the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests a potential for favorable interactions with protic solvents.

-

Aromatic System: The bicyclic aromatic core is inherently nonpolar and can engage in π-π stacking interactions with aromatic solvents.

Based on the "like dissolves like" principle, we can predict the following qualitative solubility profile[1]:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability to form hydrogen bonds will promote solubility, but the relatively large nonpolar aromatic core may limit high solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity of these solvents is sufficient to interact with the polar groups of the compound. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | The moderate polarity of THF may allow for some dissolution, while the low polarity of diethyl ether will likely result in poor solubility. |

| Nonpolar | Hexane, Toluene | Very Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents like hexane. Some solubility in toluene may be observed due to π-π stacking. |

| Aqueous | Water | Insoluble | Despite the presence of hydrogen bonding groups, the large, nonpolar carbocyclic ring will likely render the compound insoluble in water. |

Experimental Protocol for Solubility Determination

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2][3]

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the workflow for the isothermal shake-flask method:

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials securely to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Safety and Handling

This compound is classified as a substance that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[6][7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[4][7]

Conclusion

References

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Athabasca University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-1H-indole-3-carboxaldehyde. PubChem. Retrieved from [Link]

-

American Chemical Society. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(21), 5648–5651. Retrieved from [Link]

-

Angene Chemical. (2025, September 10). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. 1H-Indazole-3-carboxaldehyde, 6-chloro- price,buy 1H-Indazole-3-carboxaldehyde, 6-chloro- - chemicalbook [chemicalbook.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

Chloro-Indazole Derivatives: A Privileged Scaffold with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of chlorine substituents onto this scaffold profoundly influences its physicochemical properties, often enhancing membrane permeability, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the diverse biological activities of chloro-indazole derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation, offering a resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

The Indazole Core and the Significance of Chlorination

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1] They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[1] While rarely found in nature, synthetic indazole derivatives exhibit an extensive range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anti-HIV effects.[1][2]

The strategic placement of chlorine atoms on the indazole ring is a cornerstone of modern medicinal chemistry. Halogenation, particularly chlorination, can modulate a molecule's:

-

Lipophilicity: Enhancing the ability to cross biological membranes.

-

Metabolic Stability: Blocking sites susceptible to metabolic degradation, thereby increasing the compound's half-life.

-

Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can improve binding affinity and selectivity for a target protein.

-

Electronic Properties: Altering the electron distribution of the ring system, which can fine-tune its reactivity and interactions with biological macromolecules.

These modifications have led to the development of potent chloro-indazole derivatives with significant therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

Chloro-indazole derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use or in advanced clinical trials.[3][4] Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways controlling cell growth, proliferation, and survival.[4]

Mechanism of Action: Kinase Inhibition

Many chloro-indazole derivatives are designed as ATP-competitive kinase inhibitors. The indazole scaffold serves as an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a critical interaction for potent inhibition.

-

VEGFR/PDGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Pazopanib, a marketed anticancer drug, features a chloro-substituted phenyl group and targets multiple kinases, including VEGFR and PDGFR.[3] Axitinib is another approved drug with an indazole core that potently inhibits VEGFR.[3][5]

-

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another family of tyrosine kinases whose aberrant activation is implicated in various cancers. Derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide have demonstrated potent FGFR1 inhibitory activity.[1]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC). Chloro-indazole derivatives have been developed that show strong potency against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[1]

-

ALK/ROS1 Inhibition: Entrectinib, an approved therapeutic, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1, oncogenic drivers in certain types of lung cancer.[3] This molecule showcases the versatility of the 3-aminoindazole scaffold in achieving high-potency kinase inhibition.[1]

Beyond kinase inhibition, some derivatives induce apoptosis (programmed cell death) through mechanisms like increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential.[3]

Visualization: Kinase Inhibition by Chloro-Indazole Derivatives

The following diagram illustrates the general mechanism of how a chloro-indazole derivative can act as a Type I kinase inhibitor, competing with ATP for the binding site.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Indazole derivatives have been investigated for their ability to modulate inflammatory responses. [6][7]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key enzymes and cytokines involved in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Some indazole derivatives show inhibitory activity against COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. [8][9]This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Cytokine Inhibition: Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). [6][7]* Free Radical Scavenging: Indazoles can also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is closely linked to inflammation. [6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. [6] Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin release, while the later phase (3-5 hours) is mediated by prostaglandins, involving the induction of COX-2. This model is therefore highly relevant for screening compounds that may inhibit prostaglandin synthesis.

Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Group the animals and administer the test chloro-indazole compounds orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac (e.g., 10 mg/kg).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

Chloro-indazole derivatives represent a highly versatile and pharmacologically significant class of compounds. The strategic incorporation of chlorine atoms has proven to be a successful strategy for enhancing potency and tuning pharmacokinetic properties. The extensive research into their anticancer activity, particularly as kinase inhibitors, has already yielded clinically successful drugs. [3][5]Furthermore, their emerging roles as broad-spectrum antimicrobial and potent anti-inflammatory agents highlight the vast therapeutic potential that remains to be explored. [10][6] Future research should focus on elucidating novel mechanisms of action, optimizing selectivity to minimize off-target effects, and exploring the potential of these derivatives against emerging therapeutic targets. The combination of rational drug design, robust biological evaluation, and detailed mechanistic studies will undoubtedly continue to establish chloro-indazoles as a truly privileged scaffold in the future of drug discovery.

References

-

Cai, H., Li, Y., Liu, Y., Chen, J., & Wang, B. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziem, A., El-Mekabaty, A., & El-Adl, K. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society, 19(4), 1329-1343. [Link]

-

Rivera, G., Pérez-Villanueva, M., & Leyva-Ramos, S. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(19), 6296. [Link]

-

Wang, Y., Zhang, Y., & Li, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15948. [Link]

-

Kumar, A., & Sharma, S. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Cardiology Reviews, 17(5), e240521193561. [Link]

-

Singh, P., & Kumar, A. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(3), 269-289. [Link]

-

Burch, J. D., Deaton, D. N., & Miller, A. B. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(22), 9221-9239. [Link]

-

El-Faham, A., Al-Sehemi, A. G., & Ghabbour, H. A. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(3), M1858. [Link]

-

Kumar, A., & Singh, P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 986-1011. [Link]

-

Leber, A. L. (2022). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. [Link]

-

Osorio-Caballero, M. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy, 11, 2275-2283. [Link]

-

Unsal-Tan, O., & Ozcan, S. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1437-1447. [Link]

-

Wang, Z., Wang, J., & Li, S. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14616-14626. [Link]

-

Rivera, G., Pérez-Villanueva, M., & Leyva-Ramos, S. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

-

Velázquez-Herrera, F. D., & García-Sánchez, J. R. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3121. [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Creative Diagnostics. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-1H-indazole-3-carbaldehyde: A Bioisosteric Guide for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of key structural motifs to optimize drug-like properties is a cornerstone of successful drug design. This technical guide provides a comprehensive analysis of 6-chloro-1H-indazole-3-carbaldehyde, a pivotal building block, and its role as a bioisostere of the ubiquitous indole scaffold. We will delve into the nuanced physicochemical and electronic differences between these two heterocyclic systems, providing a rationale for the selection of the indazole core in drug discovery programs. This guide will further explore the synthetic pathways to access this key intermediate, its diverse applications in medicinal chemistry, particularly in the realm of kinase inhibition, and provide detailed experimental protocols. Through a blend of theoretical insights and practical methodologies, this document aims to equip researchers with the knowledge to effectively leverage the unique properties of this compound in the development of next-generation therapeutics.

The Strategic Imperative for Bioisosterism: Beyond the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, have made it a recurring motif in compounds targeting a wide range of biological targets. However, the indole nucleus is not without its liabilities. It can be susceptible to oxidative metabolism, potentially leading to the formation of reactive metabolites and impacting the pharmacokinetic profile of a drug candidate.

This is where the concept of bioisosterism becomes a critical tool for the medicinal chemist. Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that produces a compound with broadly similar biological activity. The goal is often to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.

The indazole scaffold has emerged as a highly effective bioisostere of indole.[1][2] By replacing the C-2 carbon of the indole pyrrole ring with a nitrogen atom, a new set of properties is introduced that can be strategically exploited in drug design.

Head-to-Head Comparison: this compound vs. 6-Chloro-1H-indole-3-carbaldehyde

To fully appreciate the rationale behind employing this compound, a direct comparison with its indole counterpart is essential. The seemingly subtle change of a single atom profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical profile.

Physicochemical Properties: A Quantitative Look

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XlogP/LogP |

| 6-Chloro-1H-indole-3-carbaldehyde | C₉H₆ClNO | 179.60 | 2.3[1] |

| This compound | C₈H₅ClN₂O | 180.59 | ~2.0 (for 2H-tautomer)[3] |

| Indole-3-carboxaldehyde | C₉H₇NO | 145.16 | 1.68[4] |

| 1H-Indazole-3-carboxaldehyde | C₈H₆N₂O | 146.15 | 1.3[5] |

Table 1: Comparative Physicochemical Properties

The data suggests that the indazole derivatives are slightly less lipophilic than their indole isosteres. This can be a desirable trait in drug design, as lower lipophilicity can sometimes correlate with improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Electronic and Hydrogen Bonding Characteristics

The introduction of a nitrogen atom at the 2-position of the indazole ring significantly alters the electronic landscape of the molecule.

-

Hydrogen Bonding: The most profound difference lies in the hydrogen bonding capabilities. While the indole N-H serves as a hydrogen bond donor, the indazole ring possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This dual functionality allows for more complex and potentially stronger interactions with biological targets, such as the hinge region of kinases.[1]

-

Dipole Moment: The additional nitrogen atom in the indazole ring increases the dipole moment of the molecule, which can influence its solubility and interactions with polar environments.

Synthetic Strategies: Accessing the Key Intermediate

The synthesis of this compound is readily achievable from its corresponding indole precursor, 6-chloro-1H-indole, through a nitrosation reaction. This transformation proceeds via an electrophilic attack of the nitrosonium ion at the electron-rich 3-position of the indole, followed by a ring-opening and subsequent recyclization to form the indazole ring system.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the nitrosation of indoles.[6]

Materials:

-

6-Chloro-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2N)

-

Deionized water

-

Ethyl acetate (EtOAc)